molecular formula C13H18N2O7 B8114239 2-(2-(2-((3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)amino)ethoxy)ethoxy)acetic acid CAS No. 936616-30-7

2-(2-(2-((3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)amino)ethoxy)ethoxy)acetic acid

Cat. No. B8114239
CAS RN: 936616-30-7
M. Wt: 314.29 g/mol
InChI Key: WVZNYUWSKCVCLO-UHFFFAOYSA-N
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Description

This compound, also known as 3-{2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanoic acid , is an organic compound with the molecular formula C11H15NO6 . It has an average mass of 257.240 Da and a monoisotopic mass of 257.089935 Da . It is also referred to as Maleimide-PEG2-CH2CH2COOH .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 atoms and 18 bonds . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), a flash point of 181.6°C, a vapor pressure of 1.03E-06mmHg at 25°C, and a refractive index of 1.581 . It is a solid, usually in the form of white crystals . It is slightly soluble in water but can dissolve in organic solvents .

properties

IUPAC Name

2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7/c16-10(3-5-15-11(17)1-2-12(15)18)14-4-6-21-7-8-22-9-13(19)20/h1-2H,3-9H2,(H,14,16)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZNYUWSKCVCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

321936-04-3
Details Compound: α-(Carboxymethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]poly(oxy-1,2-ethanediyl)
Record name α-(Carboxymethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]poly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321936-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-((3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)amino)ethoxy)ethoxy)acetic acid

CAS RN

936616-30-7
Record name 2-(2-(2-((3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)amino)ethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936616307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-((3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)-1-OXOPROPYL)AMINO)ETHOXY)ETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZWL5H26BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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